molecular formula C12H18O4 B1625413 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 6338-34-7

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Cat. No.: B1625413
CAS No.: 6338-34-7
M. Wt: 226.27 g/mol
InChI Key: VPRMGOPLYBDBLB-WRWGMCAJSA-N
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Description

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a chemical compound with the molecular formula C12H18O4. It is characterized by its unique bicyclic structure, which includes two furan rings fused together and substituted with allyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan typically involves the reaction of a suitable diol with allyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce diols .

Mechanism of Action

The mechanism of action of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(methoxy)hexahydrofuro[3,2-b]furan
  • 3,6-Bis(ethoxy)hexahydrofuro[3,2-b]furan
  • 3,6-Bis(propyloxy)hexahydrofuro[3,2-b]furan

Uniqueness

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is unique due to its allyloxy substituents, which provide distinct reactivity compared to its methoxy, ethoxy, and propyloxy analogs. The presence of allyloxy groups allows for additional functionalization and cross-linking reactions, making it particularly valuable in materials science and polymer chemistry .

Properties

IUPAC Name

3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMGOPLYBDBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC2C1OCC2OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979539
Record name 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-34-7
Record name 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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